Lipophilicity (XLogP3-AA) Differentiation vs. 3,4-Dimethylbenzamide Analog
The computed partition coefficient (XLogP3-AA) for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is 3.7, which places it within the optimal range for CNS drug-like candidates (typically XLogP 2–5). This contrasts with the structurally related 3,4-dimethylbenzamide analog (C24H31N3O, MW 377.532), which possesses an additional methyl group on the phenyl ring. While no experimentally measured logP is available for direct comparison, the positional isomerism (m-tolyl vs. 3,4-dimethyl substitution) is expected to alter lipophilic surface area and molecular recognition at hydrophobic receptor pockets [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide: XLogP not publicly available but predicted to be higher due to additional methyl group |
| Quantified Difference | Not quantifiable without experimental logD measurement for comparator |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and non-specific protein binding; a compound with XLogP ~3.7 may offer a favorable balance between solubility and permeability for cell-based assays, whereas a more lipophilic analog risks precipitation or high plasma protein binding.
- [1] PubChem. (2025). Computed Properties for CID 44024503. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/922088-14-0. View Source
